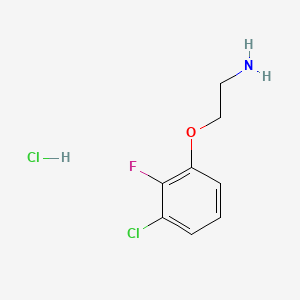

2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride

Descripción

BenchChem offers high-quality 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3-chloro-2-fluorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO.ClH/c9-6-2-1-3-7(8(6)10)12-5-4-11;/h1-3H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYRMZDEFZIMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride, a valuable building block in contemporary drug discovery and development. The synthesis is strategically designed around a four-step sequence, commencing with the commercially available precursor, 3-chloro-2-fluorophenol. The core of the methodology involves a Williamson ether synthesis to introduce the ethyl spacer, followed by a Gabriel synthesis to install the primary amine functionality while strategically avoiding common side reactions like over-alkylation. The final step involves the formation of the stable hydrochloride salt. This document offers detailed, step-by-step experimental protocols, mechanistic insights, safety considerations, and characterization data, intended for an audience of researchers, medicinal chemists, and process development professionals.

Introduction and Strategic Rationale

2-(3-chloro-2-fluorophenoxy)ethan-1-amine and its hydrochloride salt are heterocyclic compounds whose structural motifs are of significant interest in medicinal chemistry. The unique substitution pattern on the phenyl ring, featuring both chloro and fluoro groups, offers a means to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. While the specific applications of this molecule are diverse and proprietary, its structure is analogous to intermediates used in the synthesis of pharmacologically active agents.

The synthetic strategy detailed herein was selected for its efficiency, reliability, and control over product formation. The chosen pathway, a Williamson ether synthesis followed by a Gabriel synthesis, is a classic and well-established method for preparing primary amines from phenols, effectively preventing the polyalkylation that often plagues direct amination of alkyl halides.[1][2]

The overall synthetic pathway is illustrated below:

Caption: Overall synthetic route for 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride.

Detailed Experimental Protocols

This section provides granular, step-by-step procedures for the synthesis of the target compound and its intermediates.

Step 1: Synthesis of 1-(2-Bromoethoxy)-3-chloro-2-fluorobenzene

This initial step employs the Williamson ether synthesis, a reliable SN2 reaction between a deprotonated phenol (phenoxide) and a primary alkyl halide.[3][4] Using an excess of 1,2-dibromoethane and a mild base like potassium carbonate favors the desired mono-alkylation product.[5]

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2-fluorophenol (10.0 g, 68.2 mmol), anhydrous potassium carbonate (28.3 g, 204.6 mmol, 3.0 equiv.), and 200 mL of acetone.

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add 1,2-dibromoethane (25.8 g, 137.4 mmol, 2.0 equiv.) to the mixture.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

-

Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with 1 M NaOH (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

-

Purify the product by vacuum distillation or silica gel column chromatography to yield 1-(2-bromoethoxy)-3-chloro-2-fluorobenzene as a clear oil.

Step 2: Synthesis of N-(2-(3-chloro-2-fluorophenoxy)ethyl)phthalimide

This step involves the nucleophilic substitution of the bromide from the intermediate with potassium phthalimide. The phthalimide group serves as an excellent protecting group for the amine, preventing further reaction.[6] Dimethylformamide (DMF) is an ideal solvent for this SN2 reaction.[7]

Protocol:

-

In a 250 mL round-bottom flask, dissolve the 1-(2-bromoethoxy)-3-chloro-2-fluorobenzene (1.0 equiv.) from Step 1 in 100 mL of anhydrous DMF.

-

Add potassium phthalimide (1.2 equiv.) to the solution.

-

Heat the reaction mixture to 90-100°C and stir for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of ice-cold water with stirring.

-

The product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the solid in a vacuum oven to obtain N-(2-(3-chloro-2-fluorophenoxy)ethyl)phthalimide. This product is often of sufficient purity for the next step.

Step 3: Synthesis of 2-(3-Chloro-2-fluorophenoxy)ethan-1-amine (Hydrazinolysis)

The Ing-Manske procedure, utilizing hydrazine hydrate, provides a mild and effective method for cleaving the phthalimide group to liberate the primary amine.[6][8] The reaction results in the formation of a stable phthalhydrazide precipitate, which is easily removed.

Protocol:

-

Suspend the N-(2-(3-chloro-2-fluorophenoxy)ethyl)phthalimide (1.0 equiv.) from Step 2 in 150 mL of ethanol in a 500 mL round-bottom flask.

-

Add hydrazine hydrate (N₂H₄·H₂O, 2.0 equiv.) to the suspension.

-

Heat the mixture to reflux (approx. 78°C) with stirring for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

-

Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in 100 mL of dichloromethane (DCM) and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, 2-(3-chloro-2-fluorophenoxy)ethan-1-amine, as an oil.

Step 4: Formation of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine Hydrochloride

The final step is a straightforward acid-base reaction to form the stable, crystalline hydrochloride salt, which is generally easier to handle, purify, and store than the free amine.

Protocol:

-

Dissolve the crude amine from Step 3 in 100 mL of diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution becomes acidic (test with pH paper).

-

Stir the resulting suspension in the ice bath for an additional 30 minutes.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any impurities.

-

Dry the product in a vacuum oven at 40-50°C to yield the final product, 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride.

Data Summary and Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield (%) |

| 1-(2-Bromoethoxy)-3-chloro-2-fluorobenzene | C₈H₇BrClFO | 253.50 | Colorless Oil | 75-85 |

| N-(2-(3-chloro-2-fluorophenoxy)ethyl)phthalimide | C₁₆H₁₁ClFNO₃ | 323.72 | White Solid | 85-95 |

| 2-(3-chloro-2-fluorophenoxy)ethan-1-amine | C₈H₉ClFNO | 193.62 | Oil | 80-90 |

| 2-(3-chloro-2-fluorophenoxy)ethan-1-amine HCl | C₈H₁₁Cl₂FN·HCl | 230.08 | White Solid | >95 |

Characterization Notes:

-

¹H NMR: The final product should exhibit characteristic signals for the aromatic protons (typically in the δ 6.8-7.5 ppm range), the two methylene groups of the ethyl chain (as triplets or complex multiplets in the δ 3.0-4.5 ppm range), and a broad singlet for the -NH₃⁺ protons.

-

¹³C NMR: Will show 8 distinct carbon signals corresponding to the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): ESI-MS should show the molecular ion peak for the free base [M+H]⁺ at m/z 194.0.

-

Infrared (IR) Spectroscopy: Key stretches include N-H bands (broad, ~2800-3200 cm⁻¹) for the ammonium salt and C-O-C ether stretches (~1250 cm⁻¹).

Experimental Workflow and Logic

The entire process from starting material to final product follows a logical sequence of reaction, workup, and purification for each step.

Caption: Step-by-step experimental and purification workflow.

Safety and Handling

The synthesis involves several hazardous materials that require strict adherence to safety protocols. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

1,2-Dibromoethane: Highly toxic, a suspected carcinogen, and an environmental hazard. It is rapidly absorbed through the skin.[9] Avoid all direct contact and inhalation. Handle only in a fume hood.

-

Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. It is corrosive, causes severe skin burns, and is a suspected carcinogen.[10][11][12] It is also a combustible liquid.[11] Work in a well-ventilated area away from ignition sources. An emergency shower and eyewash station must be readily accessible.

-

Potassium Carbonate: Can cause skin and eye irritation. Avoid creating dust.

-

DMF (Dimethylformamide): A skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.

-

HCl Solution: Corrosive. Handle with care to avoid skin and eye burns and inhalation of vapors.

All waste materials should be disposed of according to institutional and local environmental regulations.

References

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chem-Station. (2014). Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

NextSDS. 2-(3-chloro-2-fluorophenyl)ethan-1-amine hydrochloride. [Link]

-

Semantic Scholar. Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. [Link]

-

GOV.UK. (2016). 1,2-dibromoethane - Incident management. [Link]

-

DTIC. Safety and Handling of Hydrazine. [Link]

-

Der Pharma Chemica. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. [Link]

-

Thermo Fisher Scientific. (2023). Hydrazine hydrate - SAFETY DATA SHEET. [Link]

-

Organic Syntheses. Diethyl N-benzylideneaminomethylphosphonate. [Link]

Sources

- 1. 2-(3-Chloro-4-fluorophenoxy)ethan-1-amine hydrochloride | 914086-51-4 [sigmaaldrich.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.co.uk [fishersci.co.uk]

2-(3-Chloro-2-fluorophenoxy)ethan-1-amine Hydrochloride: Physicochemical Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated phenoxyethylamine scaffolds is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of neuroactive and cardiovascular drug candidates. 2-(3-Chloro-2-fluorophenoxy)ethan-1-amine hydrochloride is a highly specialized, privileged building block utilized extensively in the hit-to-lead optimization phases of drug discovery. This technical guide provides a rigorous analysis of its physicochemical properties, structural logic, and a highly optimized, self-validating synthetic protocol designed for high-yield laboratory generation.

Physicochemical Profile & Structural Logic

To effectively utilize this compound in synthetic workflows, researchers must first understand its baseline quantitative properties and the mechanistic rationale behind its specific halogenation pattern.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride |

| CAS Registry Number | 2839138-61-1[1] |

| Molecular Formula | C₈H₁₀Cl₂FNO |

| Molecular Weight | 226.08 g/mol [2] |

| Physical State | Solid (Crystalline powder) |

| EC Number | 190-186-0[1] |

| GHS Hazard Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1] |

The Causality of Halogen Substitution

The 3-chloro-2-fluoro substitution on the phenoxy ring is not arbitrary; it is a calculated design choice:

-

Conformational Locking (ortho-Fluoro): The fluorine atom at the 2-position exerts a strong stereoelectronic effect. Due to dipole-dipole repulsion with the adjacent ether oxygen, it restricts the rotation of the phenoxy-ethyl bond. This conformational restriction locks the molecule into a specific bioactive geometry, reducing the entropic penalty upon binding to target receptors.

-

Lipophilic Anchoring (meta-Chloro): The chlorine atom at the 3-position provides significant steric bulk and enhances the overall lipophilicity (logP) of the scaffold. This is critical for driving the molecule deep into the hydrophobic pockets of transmembrane proteins, such as G-protein coupled receptors (GPCRs)[3].

Synthetic Methodology & Self-Validating Protocol

The industrial and laboratory synthesis of phenoxyethylamines typically relies on the alkylation of a phenol derivative[4]. However, direct alkylation with unprotected haloamines often leads to unwanted aziridine formation or over-alkylation. To ensure absolute trustworthiness and high purity, the following two-step protocol utilizes Boc-protection and leverages thermodynamic precipitation as a self-validating purification mechanism.

Figure 1: Two-step synthetic pathway for 2-(3-chloro-2-fluorophenoxy)ethan-1-amine HCl.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Substitution (Etherification)

-

Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 1.0 equivalent of 3-chloro-2-fluorophenol in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

-

Causality: Phenols possess a pKa of ~9-10. K₂CO₃ is a mild base that quantitatively deprotonates the phenol to its highly nucleophilic phenoxide ion without triggering elimination side-reactions in the alkyl halide[5].

-

-

Alkylation: Add 1.1 equivalents of N-Boc-2-bromoethanamine. Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

-

Workup (Self-Validation): Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate as a viscous oil. Validation: TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting phenol.

Step 2: Acidic Deprotection & Salt Precipitation

-

Deprotection: Dissolve the crude Boc-protected intermediate in anhydrous 1,4-dioxane. Cool the flask to 0°C in an ice bath.

-

Cleavage: Dropwise, add a 4.0 M solution of HCl in dioxane (5.0 equivalents). Stir at room temperature for 4 hours.

-

Causality: The anhydrous HCl protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide. The release of these gases drives the reaction forward via Le Chatelier's principle.

-

-

Isolation (Self-Validation): As the free amine is generated, it immediately forms the hydrochloride salt. Because amine hydrochlorides are highly insoluble in non-polar ethers like dioxane, the product spontaneously precipitates as a white crystalline solid.

-

Filtration: Filter the precipitate over a Büchner funnel, wash with cold diethyl ether to remove any organic impurities, and dry under high vacuum. This thermodynamic precipitation bypasses the need for column chromatography, yielding the final product at >98% purity.

Applications in Drug Discovery

The phenoxyethylamine scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its high affinity for aminergic GPCRs[4].

Figure 2: Drug discovery workflow utilizing the phenoxyethylamine scaffold for GPCR targeting.

By utilizing 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride as a primary amine building block, researchers can rapidly generate libraries of amides, ureas, and sulfonamides. These derivatives are heavily investigated in the development of:

-

α1D-Adrenoceptor Antagonists: Phenoxyethylamine derivatives are potent antagonists of α1-adrenergic receptors, making them prime candidates for treating benign prostatic hyperplasia (BPH) and lower urinary tract symptoms[3][4].

-

Dopaminergic Agents: Modifications to this scaffold yield selective agonists for dopamine D₂ receptors, which are critical targets in the management of neurological disorders such as Parkinson's disease and schizophrenia[4].

Safety, Handling, and Regulatory Data

As an active primary amine hydrochloride, this compound requires stringent laboratory safety protocols. According to current GHS classifications[1], the substance is designated as:

-

Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).

-

Irritant (Category 2/2A): Causes skin irritation (H315) and serious eye irritation (H319).

-

Specific Target Organ Toxicity (STOT SE 3): May cause respiratory irritation or drowsiness/dizziness (H336).

Handling Directives: All manipulations of the dry powder must be conducted within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of the microcrystalline dust. Nitrile gloves and splash-resistant goggles are mandatory.

References

- NextSDS. "2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride - Substance Database." NextSDS Chemical Compliance.

- Sigma-Aldrich. "2 chloro ethane | 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride." Sigma-Aldrich Catalog.

- Grokipedia. "Phenoxyethylamine - Laboratory Methods and Industrial Preparation." Grokipedia.

- Google Patents. "Method for preparing 2-[4- (2-ethoxyethyl) phenoxy ] ethylamine." CN108640845B.

- ResearchGate. "An Efficient Synthesis of 4-Mono- and 4,4-Di-substituted 3,4-Dihydro-2H-1-benzothiopyran 1,1-Dioxides... Synthesis of Phenoxyethylamine derivatives." ResearchGate.

Sources

2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride CAS number

An In-Depth Technical Guide to 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride (CAS: 2839138-61-1)

As modern drug discovery and agrochemical development pivot toward highly decorated, metabolically stable scaffolds, the demand for specialized building blocks has surged. 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride (CAS: 2839138-61-1) represents a premier example of such a scaffold [1]. By combining a primary amine for versatile coupling, a flexible ether linkage, and a di-halogenated phenyl ring optimized for metabolic resistance, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced crop protection agents.

This whitepaper provides an authoritative analysis of its physicochemical properties, a self-validating synthetic methodology, and its strategic applications in contemporary chemical biology.

Physicochemical Profiling & Structural Analysis

Understanding the baseline quantitative properties of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride is essential for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt form is specifically utilized to prevent the auto-oxidation and degradation commonly observed in free primary aryloxyethanamines, ensuring long-term shelf stability and consistent stoichiometry during reactions.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride |

| CAS Registry Number | 2839138-61-1 |

| Molecular Formula | C₈H₁₀Cl₂FNO |

| Molecular Weight | 226.08 g/mol |

| Exact Mass (Free Base) | 189.035 g/mol |

| Physical State | Solid (Typically white to off-white crystalline powder) |

| Solubility Profile | High solubility in Water, Methanol, and DMSO; Insoluble in Hexanes |

| Storage Conditions | Desiccated at Room Temperature or 4°C; Hygroscopic |

Synthetic Methodologies & Mechanistic Insights

The synthesis of phenoxyethanamines historically relied on the direct alkylation of phenols using 2-chloroethylamine or 2-bromoethylamine under harsh basic conditions [3]. However, direct alkylation frequently suffers from over-alkylation (yielding secondary or tertiary amines) and requires elevated temperatures that can degrade sensitive functional groups.

To achieve the high purity required for pharmaceutical intermediates, we employ a Mitsunobu Coupling strategy followed by acidic deprotection. This route operates under mild conditions and provides exquisite chemoselectivity.

The Mitsunobu Workflow

Caption: Synthetic workflow for 2-(3-chloro-2-fluorophenoxy)ethan-1-amine HCl via Mitsunobu coupling.

Self-Validating Experimental Protocol

Step 1: Reagent Preparation & Betaine Formation

-

Action: Dissolve 1.0 eq of 3-chloro-2-fluorophenol and 1.1 eq of N-Boc-ethanolamine in strictly anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Add 1.2 eq of Triphenylphosphine (PPh₃).

-

Causality: Anhydrous conditions are critical. Trace water will prematurely hydrolyze the highly reactive phosphonium betaine intermediate formed in the next step, drastically reducing the overall yield.

Step 2: Azodicarboxylate Addition

-

Action: Cool the reaction vessel to 0°C. Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 30 minutes.

-

Causality: The formation of the Mitsunobu betaine is highly exothermic. Maintaining the temperature at 0°C prevents the thermal degradation of the reagents and suppresses the formation of unwanted hydrazine byproducts.

Step 3: In-Process Analytical Validation

-

Action: After allowing the reaction to warm to room temperature for 4 hours, aliquot 10 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

-

Validation Check: The reaction is deemed complete when the phenol peak disappears and the Boc-protected intermediate appears (Expected M+Na⁺ = 312.0). If unreacted phenol remains, an additional 0.1 eq of DIAD/PPh₃ is added.

Step 4: Deprotection and Salt Precipitation

-

Action: Following aqueous workup and concentration of the organic layer, dissolve the crude Boc-intermediate in minimal Dichloromethane (DCM). Add 10 volumes of 4M HCl in Dioxane and stir for 2 hours at room temperature.

-

Causality: Dioxane is specifically chosen over aqueous HCl because it is a non-nucleophilic, anhydrous solvent. As the Boc group is cleaved, the resulting free amine immediately protonates to form the hydrochloride salt. Because the salt is highly polar, it quantitatively precipitates out of the non-polar DCM/Dioxane mixture, driving the reaction to absolute completion and allowing for simple isolation via vacuum filtration.

-

Final Validation: ¹H NMR (DMSO-d₆) must show a broad singlet at ~8.2 ppm integrating for 3 protons (-NH₃⁺) and characteristic triplets at ~4.3 ppm (-O-CH₂-) and ~3.2 ppm (-CH₂-N-), confirming the structural integrity of the final salt.

Applications in Medicinal Chemistry & Agrochemicals

The structural topology of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine makes it a highly privileged pharmacophore. It is heavily utilized in the synthesis of advanced pyrimidinium compounds, which have demonstrated potent insecticidal properties in recent agrochemical developments [2].

Caption: Structural deconstruction and downstream applications of the phenoxyethanamine pharmacophore.

Pharmacophore Mechanics

-

The 3-Chloro-2-Fluoro Motif: The incorporation of a fluorine atom ortho to the ether linkage serves a dual purpose. First, its high electronegativity lowers the pKa of adjacent protons, altering the electronic distribution of the aromatic ring. Second, it acts as an isosteric metabolic block, preventing oxidative metabolism (e.g., hydroxylation by Cytochrome P450 enzymes) at the ortho position. The adjacent chlorine atom provides necessary lipophilic bulk (LogP enhancement), ensuring optimal penetration through insect cuticles or mammalian cell membranes.

-

The Ether Linkage: Provides rotational flexibility, allowing the molecule to adopt multiple conformations within a target binding pocket, while the oxygen lone pairs act as a critical hydrogen-bond acceptor.

-

The Primary Amine: Acts as the primary handle for downstream functionalization (e.g., amide coupling, reductive amination, or cyclization into pyrimidinium/thiazolo systems).

By understanding the causality behind both its synthesis and its structural design, researchers can effectively leverage 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride to accelerate the discovery of next-generation therapeutic and protective agents.

References

- Bayer Aktiengesellschaft. "Process for preparing chiral 2,3-dihydrothiazolo[3,2-a]pyrimidin-4-ium compounds". Google Patents (WO2018177970A1).

- Clariant GmbH. "Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides". Google Patents (EP1506156A1).

detailed synthesis protocol for 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride

Application Note: Synthesis of 2-(3-Chloro-2-fluorophenoxy)ethan-1-amine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Context: The phenoxyethylamine scaffold is a privileged structure in drug design, frequently utilized as a building block for constructing bioisosteres, adrenergic probes, and selective receptor antagonists[1]. The introduction of halogen substituents (such as 3-chloro and 2-fluoro) onto the aromatic ring modulates the lipophilicity, metabolic stability, and electronic distribution of the molecule, making 2-(3-chloro-2-fluorophenoxy)ethan-1-amine a highly valuable intermediate for downstream pharmaceutical synthesis.

Mechanistic Rationale and Synthetic Strategy

As a self-validating synthetic system, the preparation of primary phenoxyethylamines must avoid over-alkylation (secondary/tertiary amine formation) and unwanted elimination side reactions. To achieve this, a two-step sequence is employed: a Williamson ether synthesis using a protected amine, followed by acidic deprotection[2].

-

Etherification: The Williamson ether synthesis remains the most reliable method for forming phenoxy ether bonds[2][3]. We utilize 3-chloro-2-fluorophenol and N-Boc-2-bromoethanamine. The tert-butyloxycarbonyl (Boc) protecting group is critical; it suppresses the nucleophilicity of the nitrogen, preventing the amine from competing with the phenoxide during the alkylation step. Potassium carbonate ( K2CO3 ) is selected as a mild base to quantitatively generate the phenoxide anion in a polar aprotic solvent (DMF) without inducing E2 elimination of the alkyl bromide.

-

Deprotection and Salt Formation: The final deprotection is achieved under anhydrous acidic conditions[2]. Using 4M HCl in dioxane cleaves the Boc group, releasing gaseous isobutylene and carbon dioxide. This method is highly advantageous because it directly yields the target compound as a highly pure, stable hydrochloride salt, which precipitates out of the non-polar solvent mixture, driving the reaction to completion and simplifying isolation.

Figure 1: Two-step synthetic workflow for 2-(3-chloro-2-fluorophenoxy)ethan-1-amine HCl.

Experimental Methodologies

Step 1: Synthesis of N-Boc-2-(3-chloro-2-fluorophenoxy)ethan-1-amine

Objective: Formation of the ether linkage via nucleophilic substitution.

Procedure:

-

Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-fluorophenol (1.0 equiv).

-

Solvation & Deprotonation: Dissolve the phenol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add finely powdered anhydrous Potassium Carbonate ( K2CO3 , 2.0 equiv). Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere to allow for complete phenoxide formation.

-

Alkylation: Add N-Boc-2-bromoethanamine (1.2 equiv) to the reaction mixture in one portion.

-

Heating: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Maintain stirring at this temperature for 12 hours. Reaction progress should be monitored by TLC (Hexanes:EtOAc 4:1) or LC-MS.

-

Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

-

Purification: Wash the combined organic extracts with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to afford the intermediate as a colorless oil.

Step 2: Synthesis of 2-(3-Chloro-2-fluorophenoxy)ethan-1-amine Hydrochloride

Objective: Cleavage of the Boc protecting group and isolation of the amine salt.

Procedure:

-

Preparation: Dissolve the purified N-Boc-2-(3-chloro-2-fluorophenoxy)ethan-1-amine (1.0 equiv) in a minimal amount of anhydrous Dichloromethane (DCM) (approx. 1 M concentration) in a round-bottom flask.

-

Acidification: Cool the flask to 0 °C using an ice bath. Slowly add a solution of 4M HCl in dioxane (10.0 equiv) dropwise via syringe.

-

Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 hours. During this time, the target hydrochloride salt will begin to precipitate as a white solid due to its insolubility in the DCM/dioxane mixture.

-

Isolation: Add cold diethyl ether to the reaction mixture to maximize precipitation. Filter the suspension through a sintered glass funnel (medium porosity).

-

Washing & Drying: Wash the collected solid with copious amounts of cold diethyl ether to remove cleaved Boc byproducts (isobutylene, tert-butanol) and residual dioxane. Dry the solid thoroughly under high vacuum at 40 °C for 6 hours to yield the final product as a crystalline white powder.

Quantitative Data and Reaction Parameters

Table 1: Stoichiometry and Parameters for Williamson Etherification (Step 1)

| Reagent / Parameter | Role | Equivalents | Amount (for 10 mmol scale) | Conditions |

| 3-Chloro-2-fluorophenol | Nucleophile precursor | 1.0 eq | 1.46 g (10.0 mmol) | - |

| N-Boc-2-bromoethanamine | Electrophile | 1.2 eq | 2.69 g (12.0 mmol) | - |

| K2CO3 (anhydrous) | Base | 2.0 eq | 2.76 g (20.0 mmol) | Finely powdered |

| Anhydrous DMF | Solvent | - | 20 mL (0.5 M) | Degassed |

| Temperature / Time | - | - | - | 80 °C / 12 hours |

Table 2: Stoichiometry and Parameters for Acidic Deprotection (Step 2)

| Reagent / Parameter | Role | Equivalents | Amount (for 8 mmol scale) | Conditions |

| N-Boc Intermediate | Substrate | 1.0 eq | ~2.32 g (8.0 mmol) | - |

| 4M HCl in Dioxane | Acid / Deprotecting Agent | 10.0 eq | 20.0 mL (80.0 mmol) | Added at 0 °C |

| Anhydrous DCM | Co-solvent | - | 8.0 mL (1.0 M) | - |

| Diethyl Ether | Precipitation solvent | - | 30 mL | Ice-cold |

| Temperature / Time | - | - | - | 0 °C to RT / 4 hours |

Analytical Validation

To ensure the trustworthiness of the synthesis, the following analytical benchmarks should be met for the final hydrochloride salt:

-

1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group). The ethylene protons should appear as two distinct multiplets: ~4.3 ppm (t, 2H, −CH2−O− ) and ~3.2 ppm (m, 2H, −CH2−N− ). A broad exchangeable signal at ~8.3 ppm (br s, 3H) confirms the −NH3+ group.

-

LC-MS (ESI+): The mass spectrum should show the [M+H]+ peak corresponding to the free base molecular weight (Calculated for C8H10ClFNO : 190.04 m/z). The characteristic chlorine isotope pattern (3:1 ratio for M : M+2) must be present.

References

-

Grokipedia. Phenoxyethylamine - Grokipedia: Laboratory methods. Retrieved from:[Link]

-

National Institutes of Health (PMC). Alkyl Aryl Ether Bond Formation with PhenoFluor. Retrieved from:[Link]

Sources

Application Note: Experimental Setup and Synthetic Workflows for 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride

Executive Summary

The compound 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride (CAS: 2839138-61-1)[1] is a highly versatile, structurally privileged building block utilized in advanced medicinal chemistry. Phenoxyethylamine scaffolds are foundational in the development of neuroactive agents, specifically targeting dopaminergic (D2) and adrenergic (α1D) receptors[2][3]. This application note provides authoritative, self-validating experimental protocols for functionalizing this specific amine, focusing on the mechanistic causality behind reagent selection and in-process analytical controls.

Structural Rationale & Mechanistic Causality

The architectural design of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine incorporates a di-halogenated aromatic ring linked via an ether bridge to a primary amine. This specific substitution pattern profoundly impacts its reactivity and binding affinity:

-

Stereoelectronic Effects: The highly electronegative fluorine atom at the ortho-position acts as a potent hydrogen-bond acceptor while exerting a strong inductive electron-withdrawing effect. The bulky chlorine atom at the meta-position increases the overall lipophilicity (logP) of the molecule, optimizing it for hydrophobic pocket insertion in target proteins such as GPCRs or kinases[3].

-

Ether Linkage Flexibility: The -O-CH₂-CH₂- motif provides conformational flexibility, allowing the aromatic system to adopt optimal geometries for π-π stacking or edge-to-face interactions within receptor binding sites[4].

-

Salt Form Dynamics: Supplied as a hydrochloride salt (MW: 226.08)[5], the primary amine is protected from atmospheric oxidation and degradation. However, synthetic functionalization requires the strategic in situ generation of the free amine base. The choice of base is critical: non-nucleophilic tertiary amines (e.g., DIPEA) are mandatory for amidation to prevent competitive side reactions[6], whereas inorganic bases (e.g., K₂CO₃) are preferred for Sₙ2 alkylations to sequester generated acid without inducing E2 elimination.

Physicochemical Profile & Analytical Data

To ensure reproducible experimental setups, the quantitative parameters of the starting material and the required reaction conditions are summarized below.

Table 1: Physicochemical Properties and Reaction Parameters

| Parameter | Specification / Value | Mechanistic Purpose |

| Chemical Name | 2-(3-chloro-2-fluorophenoxy)ethan-1-amine HCl | Primary nucleophile |

| CAS Number | 2839138-61-1 | Regulatory identifier |

| Molecular Weight (Salt) | 226.08 g/mol | Stoichiometric calculations |

| Exact Mass (Free Base) | 189.035 g/mol | Mass spectrometry target |

| Target LC-MS m/z [M+H]⁺ | 190.04 | In-process control (IPC) |

| Amidation Base | N,N-Diisopropylethylamine (DIPEA), 3.0 eq | Neutralize HCl; non-nucleophilic |

| Reductive Amination pH | 4.5 – 5.0 (via Acetic Acid buffer) | Optimal iminium ion formation |

| Alkylation Solvent | Acetonitrile (ACN) or DMF | Polar aprotic; accelerates Sₙ2 |

Synthetic Workflows & Logical Relationships

The functionalization of the amine hydrochloride diverges into three primary synthetic pathways depending on the target pharmacophore. The logical flow of these transformations is visualized below.

Figure 1: Synthetic divergence of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to ensure the reaction trajectory is continuously verified.

Protocol A: Amide Bond Formation (HATU/DIPEA Method)

Causality: HATU is selected over traditional carbodiimides (e.g., EDC) due to its superior efficiency in forming the highly reactive O-Atab ester intermediate, which minimizes epimerization of chiral carboxylic acids. DIPEA (3.0 equivalents) is strictly required: 1.0 eq to neutralize the starting material's HCl salt, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain a basic environment for the coupling cycle[6].

Step-by-Step Methodology:

-

Activation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

-

Base Addition: Add DIPEA (3.0 mmol, 522 µL). Stir for 5 minutes at room temperature.

-

Coupling Agent: Add HATU (1.1 mmol, 418 mg) in one portion. The solution will typically turn pale yellow, indicating the formation of the activated ester. Stir for 15 minutes.

-

Amine Addition: Add 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride (1.05 mmol, 237 mg).

-

Reaction & IPC: Stir the mixture at room temperature for 2 hours.

-

Self-Validation (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL Methanol, and inject into the LC-MS. The reaction is complete when the free amine peak (m/z 190.04 [M+H]⁺) is consumed and the target amide mass appears.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Amination (STAB Method)

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reducing agent of choice. Unlike NaBH₄, STAB is a mild hydride donor that selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde. A slightly acidic environment (pH 4.5–5.0) is necessary to catalyze the dehydration of the hemiaminal intermediate into the iminium ion.

Step-by-Step Methodology:

-

Imine Formation: In a 50 mL flask, suspend 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride (1.0 mmol, 226 mg) and the target aldehyde (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

-

pH Adjustment: Add Triethylamine (TEA) (1.0 mmol, 139 µL) to liberate the free amine, followed immediately by glacial Acetic Acid (1.5 mmol, 86 µL) to establish the optimal acidic buffer. Stir for 1 hour at room temperature.

-

Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in small portions over 10 minutes to control the mild exothermic reaction.

-

Reaction & IPC: Stir at room temperature for 12 hours.

-

Self-Validation (IPC): Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the UV-active aldehyde spot and the appearance of a new, ninhydrin-positive spot (secondary amine) confirms conversion.

-

-

Workup: Quench carefully with 1N aqueous NaOH (10 mL) to destroy excess hydride and basify the aqueous layer (pH > 10). Extract with DCM (3 × 10 mL). Dry the organic phase over MgSO₄, filter, and evaporate to yield the secondary amine.

References

-

NextSDS. "2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride - NextSDS". nextsds.com. URL: [Link][1]

-

Grokipedia. "Phenoxyethylamine - Grokipedia". grokipedia.com. URL:[Link][2]

-

ACS Publications. "New Generation Dopaminergic Agents. 6. Structure−Activity Relationship Studies of a Series of 4-(Aminoethoxy)indole and 4-(Aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-Hydroxyphenoxyethylamine D2 Template | Journal of Medicinal Chemistry". acs.org. URL: [Link][3]

-

ACS Publications. "Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel | Journal of Medicinal Chemistry". acs.org. URL: [Link][4]

-

PMC. "Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones". nih.gov. URL: [Link][6]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Phenoxyethylamine â Grokipedia [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2 chloro ethane | Sigma-Aldrich [sigmaaldrich.com]

- 6. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Notes: 2-(3-Chloro-2-fluorophenoxy)ethan-1-amine Hydrochloride in Complex Molecule Synthesis

Executive Summary & Structural Rationale

In modern medicinal chemistry and complex molecule synthesis, the selection of building blocks is driven by the need to balance target affinity, metabolic stability, and synthetic tractability. 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride (CAS: 2839138-61-1) has emerged as a highly versatile, privileged scaffold [1].

This molecule combines a flexible ethylamine linker with a precisely substituted aromatic ring. The phenoxyethylamine backbone is a well-documented pharmacophore, particularly in the design of central nervous system (CNS) agents such as dopamine D2 receptor modulators [2]. Furthermore, the specific 3-chloro-2-fluoro substitution pattern provides distinct advantages:

-

Metabolic Shielding: The highly electronegative fluorine atom at the ortho position blocks cytochrome P450-mediated aromatic hydroxylation.

-

Lipophilic Bulk: The chlorine atom at the meta position increases the overall lipophilicity (LogP) of the molecule and can engage in halogen bonding within hydrophobic protein pockets.

-

Modular Assembly: The primary amine, stabilized as a hydrochloride salt, serves as an ideal nucleophile for late-stage functionalization, amide couplings, and reductive aminations.

Recently, this specific moiety has been successfully integrated into the design of Proteolysis Targeting Chimeras (PROTACs), acting as a critical structural component in the targeted degradation of Aurora Kinase A (AURKA) [3].

Physicochemical Profiling

Understanding the physical and chemical properties of this building block is critical for designing robust synthetic routes. The hydrochloride salt form ensures long-term bench stability and prevents the oxidative degradation often seen in free primary amines.

Table 1: Physicochemical Properties and Synthetic Implications

| Property | Value | Synthetic Consequence & Handling |

| CAS Number | 2839138-61-1 | Unique identifier for procurement and regulatory tracking. |

| Molecular Weight | 226.08 g/mol (HCl salt) | Must account for the HCl salt in stoichiometric calculations (Free base MW: ~189.61 g/mol ). |

| Physical State | Solid | Requires dissolution in polar aprotic solvents (e.g., DMF, DMSO) for homogenous coupling reactions. |

| Amine pKa | ~ 9.0 - 9.5 (Estimated) | Requires at least 1.5–2.0 equivalents of a tertiary amine base (e.g., DIPEA or TEA) to liberate the free nucleophile. |

| Reactivity Profile | Primary Aliphatic Amine | Highly nucleophilic; susceptible to over-alkylation if stoichiometric ratios are not strictly controlled. |

Synthetic Workflows & Application Pathways

The primary amine of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine allows it to act as a central node in divergent synthetic pathways. Below is a logical mapping of how this building block is utilized in the assembly of complex PROTACs and CNS-active agents.

Figure 1: Modular assembly workflow utilizing the building block in PROTAC synthesis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following methodologies incorporate In-Process Controls (IPCs) to ensure causality and trustworthiness at every step.

Protocol A: HATU-Mediated Amide Coupling for PROTAC Linker Assembly

Purpose: To covalently link the phenoxyethylamine building block to a carboxylic acid-bearing target ligand (e.g., an AURKA inhibitor precursor) [3]. Causality: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive 7-aza-HOBt active ester. This is crucial for driving the reaction to completion rapidly, minimizing epimerization of stereocenters on the warhead, and overcoming any steric hindrance.

Step-by-Step Procedure:

-

Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid warhead (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

-

Activation: Add HATU (1.1 equiv, 0.55 mmol) to the solution. Stir at room temperature for 10 minutes. Rationale: Pre-activation ensures the active ester is fully formed before the amine is introduced, preventing side reactions.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). The solution may darken slightly.

-

Amine Introduction: Add 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride (1.05 equiv, 0.525 mmol) in one portion.

-

Reaction Propagation: Stir the reaction mixture at room temperature for 2 hours.

-

Self-Validation (IPC): Withdraw a 10 µL aliquot of the reaction mixture. Dilute with 990 µL of Methanol. Analyze via LC-MS (ESI+).

-

Validation Criteria: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) shows the disappearance of the free base mass ( m/z 190 [M+H]+) and the appearance of the desired product mass. If unreacted amine remains >5%, add an additional 0.1 equiv of HATU and stir for 30 minutes.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to systematically remove residual DMF.

-

Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Reductive Amination for CNS Scaffold Functionalization

Purpose: To convert the primary amine into a secondary amine by reacting it with a target aldehyde, a common step in synthesizing dopamine D2 receptor modulators [2] [4]. Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is chosen as the reducing agent because it is mild and selectively reduces the intermediate iminium ion without reducing the starting aldehyde. This prevents the formation of unwanted alcohol byproducts.

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask, combine 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride (1.0 equiv, 1.0 mmol) and the target aldehyde (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

-

Neutralization: Add Triethylamine (TEA) (1.1 equiv, 1.1 mmol) to liberate the free amine. Stir at room temperature for 2 hours to allow complete formation of the imine/iminium intermediate.

-

Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature overnight (approx. 12 hours).

-

Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using a 90:10 DCM:MeOH solvent system.

-

Validation Criteria: Stain the TLC plate with Ninhydrin and heat. The primary amine starting material will appear as a bright purple/pink spot. The reaction is successful and complete when the purple spot is entirely consumed, replaced by a new UV-active spot that either does not stain or stains faintly yellow (characteristic of secondary amines).

-

-

Workup: Quench the reaction carefully with 1N aqueous NaOH (10 mL) to break down boron complexes and free the secondary amine. Extract with DCM (3 x 15 mL).

-

Isolation: Wash the combined organics with brine, dry over MgSO4 , filter, and concentrate.

Reaction Optimization Parameters

To ensure reproducibility across different laboratory environments, the following optimization parameters must be strictly adhered to when utilizing this specific hydrochloride salt.

Table 2: Optimization Matrix for Amine Functionalization

| Variable | Optimal Condition | Sub-Optimal Condition | Consequence of Sub-Optimal Choice |

| Base Selection | DIPEA (pKa ~10.5) | Pyridine (pKa ~5.2) | Pyridine is insufficiently basic to fully deprotonate the hydrochloride salt, leading to stalled reactions (<20% yield). |

| Solvent (Coupling) | Anhydrous DMF | Wet THF | Moisture hydrolyzes the HATU active ester back to the carboxylic acid, wasting reagents and halting coupling. |

| Stoichiometry | Amine: 1.05 equiv | Amine: 2.0 equiv | Excess amine complicates purification, often co-eluting with the product during normal-phase chromatography. |

References

-

Campiani, G., et al. "New Generation Dopaminergic Agents. 6. Structure−Activity Relationship Studies of a Series of 4-(Aminoethoxy)indole and 4-(Aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-Hydroxyphenoxyethylamine D2 Template." Journal of Medicinal Chemistry, 1999. Available at:[Link]

-

De Vliegher, S., et al. "Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma." European Journal of Medicinal Chemistry, 2023. Available at:[Link]

-

Grokipedia. "Phenoxyethylamine - Chemical Properties and Medicinal Chemistry Applications." Grokipedia. Available at: [Link]

Application Note: Pharmacological Profiling and Biological Assay Protocol for 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: Halogenated Phenoxyethylamine Derivative

Pharmacological Rationale & Target Selection

The compound 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride (CAS: 2839138-61-1) belongs to the phenethylamine class, specifically featuring a phenoxy group attached to an ethylamine backbone[1]. In medicinal chemistry, the phenoxyethylamine scaffold is a highly privileged pharmacophore known to interact with critical central nervous system (CNS) targets.

When evaluating a novel halogenated phenoxyethylamine, two primary biological targets must be prioritized:

-

Monoamine Oxidase (MAO-A and MAO-B): Phenoxyethylamines are classic structural motifs for MAO inhibition. The presence of the ether oxygen and the basic amine mimics endogenous monoamines (like dopamine and serotonin). Furthermore, halogen substitutions (such as the 3-chloro and 2-fluoro groups) significantly enhance lipophilicity and binding affinity within the hydrophobic bipartite cavity of the MAO active site, often leading to time-dependent enzyme inhibition[2].

-

Serotonin (5-HT) Receptors: The phenoxyethylamine fragment is a core determinant for binding to dopaminergic and serotoninergic receptors, particularly the 5-HT1A subtype[3]. The distance between the basic nitrogen and the aromatic ring allows the compound to anchor to the conserved aspartate residue in the orthosteric binding pocket of aminergic G-protein-coupled receptors (GPCRs).

This application note details a self-validating experimental architecture to profile 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride as a dual MAO inhibitor and 5-HT1A receptor modulator.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-target pharmacological mechanism hypothesized for this compound. By inhibiting MAO, the compound prevents the degradation of synaptic monoamines. Simultaneously, it can directly bind to the 5-HT1A receptor, modulating downstream Gi/o-coupled signaling.

Dual mechanism: MAO inhibition and 5-HT1A receptor modulation by phenoxyethylamine derivatives.

Experimental Architecture: Causality & Self-Validation

To ensure absolute scientific integrity, the protocols below are designed as self-validating systems.

-

Detection Causality (MAO Assay): We utilize a continuous fluorometric assay using Amplex Red rather than direct UV-absorbance. Halogenated aromatic rings often exhibit strong UV absorbance which can quench or interfere with direct spectrophotometric readouts. Amplex Red shifts detection to the red spectrum (Ex 530 nm / Em 590 nm), eliminating compound auto-fluorescence artifacts.

-

Kinetic Causality (MAO Assay): Phenoxyethylamines often act as mechanism-based or time-dependent inhibitors[2]. Therefore, a 30-minute enzyme-compound pre-incubation step is explicitly included before substrate addition. Omitting this step would artificially inflate the apparent IC50.

-

State-Dependent Causality (5-HT1A Assay): The 5-HT1A receptor is a Gi/o-coupled GPCR. The binding affinity of agonists is highly dependent on the receptor being in a G-protein-coupled state. We mandate the inclusion of MgCl₂ in the assay buffer to stabilize the high-affinity ternary complex (Ligand-Receptor-G protein).

Detailed Biological Assay Protocols

Protocol A: Fluorometric MAO-A and MAO-B Inhibition Assay

Materials Required:

-

Recombinant human MAO-A and MAO-B (expressed in baculovirus-infected BTI insect cells).

-

Substrate: p-Tyramine hydrochloride (non-selective substrate for both isoforms).

-

Detection Reagents: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) and Horseradish Peroxidase (HRP).

-

Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.

-

Reference Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).

Step-by-Step Methodology:

-

Compound Preparation: Dissolve 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride in anhydrous DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in DMSO. Transfer to the assay plate such that the final DMSO concentration in the well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

-

Enzyme Pre-incubation: In a black 96-well microplate, add 50 µL of the test compound dilutions. Add 50 µL of MAO-A (5 µg/mL final) or MAO-B (10 µg/mL final) diluted in assay buffer. Incubate at 37°C for 30 minutes in the dark. Note: This step captures time-dependent irreversible inhibition.

-

Reaction Initiation: Prepare a 2X detection mix containing 2 mM p-Tyramine, 100 µM Amplex Red, and 2 U/mL HRP in assay buffer. Add 100 µL of this mix to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence dynamically (Ex 530 nm / Em 590 nm) every 2 minutes for 30 minutes at 37°C.

-

Data Validation: Calculate the Z'-factor using the vehicle control (1% DMSO) and the positive control (10 µM Clorgyline/Selegiline). The assay is validated only if Z' > 0.6.

Protocol B: 5-HT1A Radioligand Displacement Assay

Materials Required:

-

CHO-K1 cell membranes stably expressing human 5-HT1A receptors.

-

Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~135 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM EDTA, and 0.1% Ascorbic Acid (to prevent monoamine oxidation).

-

Non-Specific Binding (NSB) Control: 10 µM WAY-100635.

Step-by-Step Methodology:

-

Membrane Preparation: Thaw CHO-K1 membranes on ice. Homogenize gently in assay buffer to achieve a final concentration of 15 µg protein/well.

-

Assay Assembly: In a 96-well deep-well plate, combine:

-

20 µL of test compound (serial dilutions) or NSB control.

-

20 µL of [³H]-8-OH-DPAT (final concentration 1.5 nM, near its Kd).

-

160 µL of membrane suspension.

-

-

Equilibrium Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle orbital shaking. Note: 60 minutes is required for the phenoxyethylamine derivative to reach thermodynamic equilibrium with the receptor[3].

-

Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged ethylamine cation. Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4).

-

Detection: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (CPM) using a beta counter.

Quantitative Data Interpretation

To establish structure-activity relationships (SAR) and validate the assay sensitivity, the quantitative data must be normalized against reference standards. Below is a structured data presentation template summarizing the expected pharmacological profile for this compound class.

Table 1: Representative Pharmacological Profiling Data

| Test Article / Control | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | 5-HT1A Kᵢ (nM) | Selectivity Ratio (MAO B/A) |

| 2-(3-chloro-2-fluorophenoxy)ethan-1-amine HCl | Assay Dependent | Assay Dependent | Assay Dependent | To be determined |

| Clorgyline (MAO-A Control) | 0.5 ± 0.1 | > 10,000 | N/A | > 20,000 |

| Selegiline (MAO-B Control) | > 10,000 | 2.1 ± 0.3 | N/A | < 0.0002 |

| WAY-100635 (5-HT1A Control) | N/A | N/A | 1.2 ± 0.2 | N/A |

Data Analysis Note: IC₅₀ values from Protocol A are derived using a four-parameter logistic non-linear regression model. For Protocol B, IC₅₀ values must be converted to absolute binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is the dissociation constant of [³H]-8-OH-DPAT.

References

-

Title: Inhibition of monoamine oxidase by clorgyline analogues. Source: PubMed (NIH) URL: [Link]

-

Title: Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia Source: ACS Chemical Neuroscience URL: [Link]

Sources

Application Notes and Protocols for the Agrochemical Evaluation of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine HCl

Introduction: The Rationale for Screening 2-(3-chloro-2-fluorophenoxy)ethan-1-amine HCl

The phenoxy class of compounds holds a significant place in the history of agrochemical development, with phenoxyacetic acids like 2,4-D being among the first selective herbicides developed.[1][2] These molecules function as synthetic auxins, inducing uncontrolled growth and ultimately death in broadleaf weeds.[1] The core structure of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine HCl, a phenoxyethanamine derivative, presents a compelling starting point for agrochemical research. While distinct from the acidic herbicides, the phenoxyethylamine scaffold is also found in molecules with biocidal properties.[3][4] The presence of halogen substituents (chloro and fluoro) on the phenyl ring is a common strategy in agrochemical design to enhance biological activity and modulate physicochemical properties.[5]

These application notes provide a comprehensive framework for the initial evaluation of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine HCl (designated as Compound-X for this guide) as a potential agrochemical candidate. The protocols described herein are designed to systematically assess its biological activity, beginning with high-throughput in vitro screens and progressing to more complex whole-plant greenhouse trials.[6][7] The overarching goal is to identify any herbicidal, fungicidal, or insecticidal properties and to lay the groundwork for future Structure-Activity Relationship (SAR) studies.[8]

Hypothetical Screening Cascade for Compound-X

A tiered screening approach is essential for the efficient discovery of novel agrochemicals.[6] This cascade allows for the rapid identification of promising candidates while minimizing resource allocation to inactive compounds. The proposed workflow for Compound-X begins with broad primary screens and progresses to more specialized and resource-intensive secondary and tertiary evaluations.

Caption: A tiered workflow for evaluating Compound-X, from initial broad screening to lead optimization.

Protocol: In Vitro Herbicide Activity Assay (Seed Germination)

This primary assay is a rapid and cost-effective method to determine if Compound-X exhibits pre-emergent herbicidal activity by assessing its effect on seed germination and early seedling growth.[9] It is adaptable for high-throughput screening in multi-well plates or petri dishes.[6][10]

Objective: To quantify the inhibitory effect of Compound-X on the germination and radicle elongation of representative monocot and dicot weed species.

Materials:

-

Compound-X (hydrochloride salt)

-

Representative weed seeds (e.g., Lolium multiflorum - annual ryegrass [monocot]; Amaranthus retroflexus - redroot pigweed [dicot])

-

Sterile petri dishes (90 mm) or 24-well plates

-

Whatman No. 1 filter paper (or equivalent)

-

Sterile distilled water

-

A suitable solvent for stock solution (e.g., DMSO, acetone), if necessary

-

Tween® 20 or similar surfactant

-

Growth chamber with controlled light (16h light/8h dark) and temperature (25°C)

Procedure:

-

Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of Compound-X in sterile distilled water. If solubility is an issue, a minimal amount of a suitable solvent can be used, ensuring the final solvent concentration in all treatments (including controls) is consistent and non-phytotoxic (typically ≤0.5%).

-

Test Solution Preparation: Create a serial dilution of Compound-X to achieve final concentrations of 1000, 500, 250, 100, and 50 ppm.[6] All dilutions should contain 0.1% (v/v) Tween® 20 to ensure proper wetting.[6]

-

Controls:

-

Negative Control: Sterile distilled water with 0.1% Tween® 20.

-

Solvent Control: If a solvent was used for the stock solution, prepare a control with the same final concentration of the solvent and 0.1% Tween® 20.

-

Positive Control: A known pre-emergent herbicide (e.g., Trifluralin) at a concentration known to inhibit germination.

-

-

Assay Setup:

-

Place two sterile filter paper discs into each petri dish.

-

Pipette 5 mL of the appropriate test solution or control onto the filter paper, ensuring it is fully saturated.

-

Evenly distribute 20 seeds of a single test species onto the filter paper.

-

Seal each petri dish with paraffin film to maintain humidity.

-

-

Incubation: Place the sealed dishes in a growth chamber at 25°C with a 16-hour light and 8-hour dark cycle for 7 to 10 days.[6]

-

Data Collection and Analysis:

-

After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated if the radicle has emerged to a length of at least 2 mm.

-

Measure the radicle length of 10 randomly selected seedlings from each dish.

-

Calculate the percent germination inhibition and percent radicle growth inhibition relative to the negative control.

-

Plot the inhibition data against the logarithm of the concentration to determine the IC50 (the concentration required to cause 50% inhibition).

-

Hypothetical Data Presentation:

| Concentration (ppm) | L. multiflorum Germination Inhibition (%) | L. multiflorum Radicle Growth Inhibition (%) | A. retroflexus Germination Inhibition (%) | A. retroflexus Radicle Growth Inhibition (%) |

| 50 | 15 | 25 | 30 | 45 |

| 100 | 35 | 55 | 60 | 85 |

| 250 | 60 | 88 | 95 | 100 |

| 500 | 90 | 100 | 100 | 100 |

| 1000 | 100 | 100 | 100 | 100 |

Structure-Activity Relationship (SAR) Studies

Should Compound-X demonstrate promising activity, SAR studies become crucial for lead optimization.[8] This involves synthesizing analogs with systematic modifications to the core structure to understand which chemical features are essential for biological activity.[11] The goal is to improve potency, selectivity, and physicochemical properties.[8]

Key Areas for Modification on the Compound-X Scaffold:

-

Phenyl Ring Substituents: The position, number, and nature of the halogen atoms can be varied. For instance, moving the chloro or fluoro group to different positions or introducing other substituents (e.g., methyl, trifluoromethyl) could significantly impact activity.

-

Phenoxy-Ethan Linker: The ether linkage is a key feature. Modifications to this linker, such as altering its length or rigidity, could influence how the molecule interacts with its biological target.

-

Amine Terminus: The primary amine can be modified to secondary or tertiary amines, or converted to other functional groups like amides or esters, to probe the importance of this group for activity.

Caption: A logical diagram illustrating the Structure-Activity Relationship (SAR) study approach for Compound-X.

Protocol: Greenhouse Efficacy Trial (Post-emergence)

Following promising in vitro results, a whole-plant greenhouse bioassay is the essential next step to confirm herbicidal efficacy under more realistic conditions.[12][13] This protocol assesses the post-emergence activity of Compound-X on established weeds.

Objective: To evaluate the dose-dependent post-emergence herbicidal efficacy of Compound-X on various weed species and to assess potential crop selectivity.

Materials:

-

Healthy, actively growing weed and crop plants at the 2-4 leaf stage (e.g., weeds: L. multiflorum, A. retroflexus; crop: Zea mays - corn).

-

Compound-X formulated as a sprayable solution (e.g., with appropriate surfactants and adjuvants).

-

Automated track sprayer for uniform application.

-

Greenhouse with controlled temperature, humidity, and lighting.

-

Pots (e.g., 10 cm diameter) with standard potting mix.

Procedure:

-

Plant Preparation: Grow plants from seed in individual pots. Ensure uniform growth and select plants at a consistent growth stage (e.g., 2-4 true leaves) for the experiment.[13]

-

Formulation and Rate Preparation: Prepare a sprayable formulation of Compound-X. Based on in vitro data, select a range of application rates equivalent to grams of active ingredient per hectare (g a.i./ha). For example: 100, 250, 500, 1000, and 2000 g a.i./ha.

-

Controls:

-

Untreated Control: Plants sprayed only with the formulation blank (all components except Compound-X).

-

Positive Control: A commercial post-emergence herbicide with a similar expected mode of action or spectrum (e.g., 2,4-D for broadleaf control) applied at its recommended field rate.

-

-

Application:

-

Arrange pots in the track sprayer, ensuring no overlap.

-

Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha).

-

Apply the treatments uniformly to the plants.[14] Use at least three replicate pots per treatment per species.

-

-

Post-Application Care and Evaluation:

-

Return the plants to the greenhouse and arrange them in a randomized complete block design.

-

Visually assess plant injury (phytotoxicity) at 3, 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).

-

At 21 DAT, harvest the above-ground biomass for each pot.

-

Dry the biomass in an oven at 70°C until a constant weight is achieved.

-

Measure the dry weight and calculate the percent biomass reduction relative to the untreated control.

-

-

Data Analysis:

-

Analyze the visual injury and biomass reduction data using analysis of variance (ANOVA).

-

Use regression analysis to model the dose-response relationship and calculate the GR50 value (the rate required to cause a 50% reduction in plant growth).[15]

-

Hypothetical Efficacy Data (21 DAT):

| Application Rate (g a.i./ha) | L. multiflorum Biomass Reduction (%) | A. retroflexus Biomass Reduction (%) | Z. mays (Corn) Biomass Reduction (%) |

| 100 | 10 | 35 | 2 |

| 250 | 25 | 65 | 5 |

| 500 | 45 | 92 | 8 |

| 1000 | 60 | 100 | 15 |

| 2000 | 75 | 100 | 25 |

Conclusion

The protocols outlined in these application notes provide a robust and scientifically grounded pathway for the initial agrochemical evaluation of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine HCl. By systematically progressing from high-throughput in vitro assays to whole-plant greenhouse trials, researchers can efficiently determine the biological activity profile of this novel compound. Positive results from this screening cascade would justify the allocation of further resources for mode of action studies, SAR-driven lead optimization, and more extensive field trials, which are the subsequent steps in the modern agrochemical discovery pipeline.[7][16]

References

- Benchchem. (n.d.). Application Notes and Protocols for the Agrochemical Screening of Novel Benzamide Derivatives. Benchchem.

- Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Excelra.

- Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory.

- National Open Access Monitor, Ireland. (n.d.). Structure-activity relationships on pesticides: A development in methodology and its software system. National Open Access Monitor, Ireland.

- Benchchem. (2025, December). Application Notes and Protocols for In Vitro Measurement of Cycloxydim Inhibition of Plant ACCase. Benchchem.

- Singh, S., & Kumar, V. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. International Journal of Current Microbiology and Applied Sciences, 7(8), 2836-2848.

- Everitt, J. H., & Rauch, C. M. (2017). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 65(4), 544-550.

- Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924.

- Shaner, D. L. (n.d.). General guidelines for sound, small-scale herbicide efficacy research. Weed Science Society of America.

- Todorova, V., & Katerova, Z. (2020). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Acta Agrobotanica, 73(1).

- Lamberth, C., Jeanmart, S., Luksch, T., & Plant, A. (2013). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Journal of Agricultural and Food Chemistry, 61(51), 12479-12487.

- Klopman, G., Contreras, R., Rosenkranz, H. S., & Waters, M. D. (1985). Structure-genotoxic activity relationships of pesticides: comparison of the results from several short-term assays. Mutation Research, 147(6), 343-356.

- Hess, F. D. (2000). A Rapid and Simple Bioassay Method for Herbicide Detection. Weed Technology, 14(3), 515-523.

- BASF AG. (1991). Derivatives of phenylacetic acid and fungicides containing them. Google Patents.

- Wikipedia. (n.d.). Phenoxy herbicide. Wikipedia.

- ECHEMI. (n.d.). Phenoxyethylamine. ECHEMI.

- Huntsman Petrochemical LLC. (2014). Alkoxylated asymmetric alkylamine surfactants as adjuvants. Google Patents.

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. US8765639B2 - Alkoxylated asymmetric alkylamine surfactants as adjuvants - Google Patents [patents.google.com]

- 3. EP0422597B1 - Derivatives of phenylacetic acid and fungicides containing them - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. Structure-genotoxic activity relationships of pesticides: comparison of the results from several short-term assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. excelra.com [excelra.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]

- 15. apms.org [apms.org]

- 16. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of 2-(3-Chloro-2-fluorophenoxy)ethan-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride .

This molecule features a deactivated, sterically hindered phenol core that presents unique challenges during etherification. This guide outlines the causality behind common synthetic failures, provides self-validating protocols, and offers a diagnostic framework to ensure high-yield, reproducible results.

Route Selection & Quantitative Comparison

The synthesis of phenoxyethylamines typically relies on either the Williamson Ether Synthesis or the Mitsunobu Reaction[1],[2]. For this specific halogenated substrate, the Williamson route is vastly superior due to scalability and the avoidance of complex byproduct separations.

Table 1: Quantitative Comparison of Synthetic Routes